molecular formula C18H18ClN5OS B2996325 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 852373-01-4

2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2996325
CAS No.: 852373-01-4
M. Wt: 387.89
InChI Key: KDZRFIPDYKLSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 3, a sulfanyl (-S-) linker at position 6, and a piperidin-1-yl ethanone moiety. This scaffold is associated with diverse biological activities, including bromodomain inhibition and kinase modulation . The sulfanyl linker and piperidine group may influence solubility, pharmacokinetics, and target engagement compared to analogs with ether or amine linkers.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-14-6-4-13(5-7-14)18-21-20-15-8-9-16(22-24(15)18)26-12-17(25)23-10-2-1-3-11-23/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZRFIPDYKLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the attachment of the piperidinyl group under basic conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with target proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target, but common pathways include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The following table summarizes key structural differences and reported activities of similar compounds:

Compound Name / Identifier Core Structure Modifications Biological Activity / Notes Reference(s)
Target Compound - 3-(4-Chlorophenyl)
- 6-Sulfanyl linker
- Piperidin-1-yl ethanone
Not explicitly reported; inferred activity based on structural analogs -
AZD5153 - 3-Methoxy
- Piperidylphenoxyethyl
- Bivalent binding motif
BRD4 inhibitor (IC₅₀ = 5 nM); in vivo tumor growth inhibition via c-Myc downregulation [1, 6, 8]
6-(4-Chlorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one - 3-Oxide
- Lacks piperidin-1-yl ethanone
No activity reported; structural analog with reduced solubility due to ketone absence [11]
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (STK651245) - 3-Trifluoromethyl
- Indole-ethylamine side chain
Bromodomain inhibitor (BRD4 IC₅₀ = 50 nM); improved selectivity for BET family [7]
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one - 4-Phenylpiperazine ethanone
- Similar 4-chlorophenyl group
Undisclosed activity; piperazine enhances basicity vs. piperidine [15]

Key Comparisons

Substituent Effects on Target Engagement
  • 4-Chlorophenyl Group : Present in both the target compound and analogs. This group enhances lipophilicity and may promote π-π stacking in hydrophobic binding pockets .
  • Linker Variants: The sulfanyl (-S-) linker in the target compound contrasts with AZD5153’s ether (-O-) and STK651245’s amine (-NH-) linkers.
  • Piperidine vs. Piperazine : Piperidin-1-yl (target compound) is less basic than piperazinyl (), which may reduce off-target interactions with cationic binding sites .
Pharmacokinetic and Physicochemical Properties
  • AZD5153 : Optimized for oral bioavailability (t₁/₂ = 6–8 h in rodents) due to its bivalent structure and balanced logP (~2.5) .
  • Analog: The absence of the piperidin-1-yl ethanone group likely reduces solubility (mp >250°C inferred from similar triazolopyridazines ).
  • STK651245 : The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 852373-01-4) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a triazolopyridazine core with a piperidinyl group and a chlorophenyl substituent. Its molecular formula is C18H18ClN5OSC_{18}H_{18}ClN_5OS, with a molecular weight of approximately 387.89 g/mol. The presence of the triazole and pyridazine rings contributes significantly to its biological properties.

The primary target for this compound is the 5-hydroxytryptamine receptor 2A (5-HT2A) , which is implicated in various neurological processes. The interaction with this receptor suggests potential applications in treating psychiatric disorders and other conditions influenced by serotonin pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related triazole derivatives possess moderate to significant antimicrobial effects against various bacterial strains and fungi .

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies suggest that it may exhibit selective inhibition of these enzymes, which is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. The presence of the triazole ring has been associated with reduced inflammation in various models, indicating its potential as an anti-inflammatory agent .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A series of synthesized compounds bearing similar structures were tested for their antimicrobial efficacy. Results indicated that modifications on the chlorophenyl group significantly influenced activity against specific bacterial strains .
  • Enzyme Inhibition : A study measured the IC50 values for AChE and BChE inhibition by related triazole compounds. For example, one derivative demonstrated an IC50 of 46.42 µM against BChE, comparable to known inhibitors like physostigmine .
  • Cell Viability and Toxicity : The effects on cellular viability were assessed in various cancer cell lines. Some derivatives showed promising anti-cancer activity with low toxicity profiles, suggesting their potential as therapeutic agents in oncology .

Data Summary Table

Activity Target/Mechanism IC50/Effect Reference
AntimicrobialVarious bacterial strainsModerate to significant
AChE InhibitionAcetylcholinesteraseIC50 = 157.31 µM
BChE InhibitionButyrylcholinesteraseIC50 = 46.42 µM
Anti-inflammatoryInflammatory modelsReduced inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.